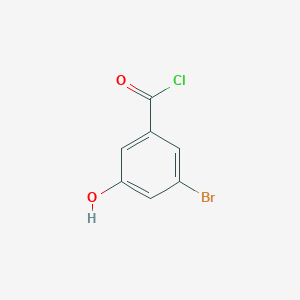

3-Bromo-5-hydroxybenzoyl chloride

Description

Contextualizing Benzoyl Chloride Architectures in Advanced Chemical Transformations

Benzoyl chlorides are a cornerstone class of organic reagents, prized for the reactivity of their acyl chloride group. wikipedia.org This functional group is a derivative of carboxylic acid and serves as an excellent acylating agent. The carbon atom of the carbonyl group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.

Key reactions involving benzoyl chlorides include:

Esterification: They react readily with alcohols to form esters, a fundamental linkage in many organic molecules. wikipedia.orgbyjus.comatamanchemicals.com

Amidation: Their reaction with amines yields amides, forming the basis of peptide bonds and a vast array of pharmaceuticals and polymers. wikipedia.orgatamanchemicals.com

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, benzoyl chlorides react with aromatic compounds to form benzophenones and other aryl ketones, a powerful method for C-C bond formation. wikipedia.orgbyjus.comatamanchemicals.com

Hydrolysis: They react with water to revert to the corresponding benzoic acid. wikipedia.orgbyjus.com

This inherent reactivity makes benzoyl chloride and its derivatives indispensable tools for chemists in both academic and industrial research. atamanchemicals.com

The Strategic Significance of Halogenated and Hydroxylated Aromatic Scaffolds in Molecular Design

The incorporation of halogen and hydroxyl groups onto aromatic rings is a critical strategy in modern molecular design, particularly in the field of medicinal chemistry. nih.govacs.orgeurekaselect.com

Halogenated Scaffolds: Halogen atoms, especially chlorine, bromine, and iodine, are frequently introduced into drug candidates to modulate their physicochemical and pharmacological properties. acs.orgeurekaselect.com They can influence a molecule's lipophilicity, metabolic stability, and binding affinity. A key phenomenon is "halogen bonding," a non-covalent interaction where the halogen atom acts as an electrophilic region (a "σ-hole") and interacts with a Lewis base. nih.govresearchgate.net This directional interaction is increasingly being exploited in drug design to enhance binding to protein targets. acs.orgpharmablock.com

Hydroxylated Aromatic Scaffolds: The hydroxyl group is a hydrogen bond donor and acceptor, significantly influencing a molecule's solubility and its ability to interact with biological receptors. nih.gov The selective hydroxylation of aromatic compounds is a challenging but crucial transformation in synthetic chemistry, as these motifs are precursors to many pharmaceuticals. researchgate.netnih.gov Aromatic hydroxylation is also a key step in the metabolic processing of many drugs. nih.govjove.com

Rationale for Investigating the Synthetic Utility and Reactivity Profile of 3-Bromo-5-hydroxybenzoyl Chloride

The specific structure of this compound (CAS Number: 1261672-71-2) makes it a highly attractive, albeit specialized, target for synthetic investigation. anaxlab.comreagentia.eu The rationale for its study is built on its potential as a trifunctional building block:

Orthogonal Reactivity: The three functional groups—acyl chloride, hydroxyl, and bromo—exhibit different reactivities, allowing for stepwise and selective modifications. The highly reactive acyl chloride can be targeted first under mild conditions, leaving the hydroxyl and bromo groups available for subsequent transformations.

Positional Control: The meta-positioning of the bromo and hydroxyl groups relative to the benzoyl chloride influences the electronic properties and steric environment of the ring, which can be exploited in further synthetic steps.

Versatile Intermediate: This compound can serve as a precursor to a wide range of more complex molecules. For instance, the acyl chloride can be converted to an ester or amide, the hydroxyl group can be alkylated or used as a directing group, and the bromo group can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

The combination of these features in a single, relatively simple molecule provides a powerful platform for generating molecular diversity and accessing novel chemical space.

Below are some of the known properties of this compound.

| Property | Value |

| CAS Number | 1261672-71-2 |

| Molecular Formula | C7H4BrClO2 |

| SMILES Code | O=C(Cl)C1=CC(O)=CC(Br)=C1 |

Overview of Research Paradigms and Methodological Approaches in Functionalized Benzoyl Chloride Studies

The investigation of a functionalized benzoyl chloride like this compound follows established research paradigms in synthetic organic chemistry.

Synthesis and Purification: The primary synthesis route would likely involve the chlorination of the parent 3-bromo-5-hydroxybenzoic acid. Standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride are typically employed for this transformation, often under anhydrous conditions to prevent hydrolysis of the product. byjus.comatamanchemicals.com Purification would likely be achieved through distillation or chromatography, with characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.

Reactivity Profiling: A systematic study of its reactivity would involve reacting the compound with a panel of nucleophiles (alcohols, amines, organometallics) to assess yields and selectivity. These reactions would be monitored using methods like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). thermofisher.com

Catalytic Functionalization: Modern approaches would explore the use of transition-metal catalysis to selectively functionalize the C-Br bond. This would involve screening various catalysts and reaction conditions to optimize cross-coupling reactions, thereby demonstrating the molecule's utility in building more complex scaffolds. acs.org

Computational Studies: Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the molecule's electronic properties, bond energies, and reaction mechanisms. nih.gov This provides valuable insight that can guide experimental design.

These methodological approaches allow for a comprehensive understanding of the compound's chemical behavior and unlock its full potential as a tool in organic synthesis.

Properties

IUPAC Name |

3-bromo-5-hydroxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKUCIJGQBJEHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 5 Hydroxybenzoyl Chloride: Precursors, Pathways, and Process Optimization

Retrosynthetic Analysis and Key Precursors

A retrosynthetic approach to 3-Bromo-5-hydroxybenzoyl chloride identifies 3-Bromo-5-hydroxybenzoic acid as the immediate and principal precursor. The synthesis, therefore, is logically divided into two primary stages: the formation of the substituted benzoic acid ring and the subsequent conversion of the carboxylic acid to the acyl chloride.

Derivation from Substituted Benzoic Acid Derivatives

The core of the synthesis lies in the strategic construction of 3-Bromo-5-hydroxybenzoic acid. This aromatic carboxylic acid features a specific 1,3,5-substitution pattern which presents a significant challenge due to the directing effects of the substituents. The hydroxyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This inherent conflict in directing effects necessitates indirect or multi-step pathways rather than a simple one-pot substitution on a simpler precursor.

Key precursors that can be logically considered in the synthesis of 3-Bromo-5-hydroxybenzoic acid include:

3,5-Dihydroxybenzoic acid

3-Amino-5-bromobenzoic acid

3,5-Dibromobenzoic acid

Each of these precursors requires specific methodologies to arrive at the desired product, as will be discussed in subsequent sections.

Strategies for Orthogonal Introduction of Bromine and Hydroxyl Functionalities on Aromatic Rings

Achieving the meta-relationship between a bromine atom and a hydroxyl group on a benzoic acid framework requires orthogonal synthetic strategies, where one functional group is introduced without interfering with a pre-existing one or its precursors.

Several conceptual approaches exist:

Starting with a meta-directing group: One could begin with a precursor that directs incoming electrophiles to the meta positions. For instance, starting with benzoic acid, a meta-director, allows for bromination at the 3-position. doubtnut.comnih.gov Subsequent introduction of the hydroxyl group at the 5-position is challenging and cannot be achieved by standard electrophilic aromatic substitution. Functional group interconversion, such as a Sandmeyer reaction from an amino group, would be necessary.

Starting with an ortho-, para-directing group: Beginning with a strong activating group like a hydroxyl or amino group allows for controlled bromination at the ortho and para positions. However, to achieve the 1,3,5-pattern, this often involves blocking certain positions, selective dehalogenation, or rearrangement reactions, which can be complex.

Functional Group Interconversion: A powerful strategy involves introducing a group that can be later converted into the desired functionality. A common example is the use of an amino group, which can be introduced and later converted to a hydroxyl group via a diazonium salt. This allows for synthetic routes that overcome the limitations of standard electrophilic substitution directing effects. For example, 3-amino-5-bromobenzoic acid can be synthesized and then the amino group can be converted to a hydroxyl group.

Approaches for Acyl Chloride Formation from Carboxylic Acids

The final step in the synthesis is the conversion of the carboxylic acid group of 3-Bromo-5-hydroxybenzoic acid into an acyl chloride. This is a standard transformation in organic chemistry, but the presence of a phenolic hydroxyl group requires careful selection of reagents to avoid unwanted side reactions, such as esterification of the phenol (B47542).

Common reagents for this conversion include:

Thionyl Chloride (SOCl₂): This is a widely used and effective reagent. wikipedia.orgorganicchemistrytutor.comchemguide.co.uk The reaction produces gaseous byproducts (SO₂ and HCl), which simplifies purification. chemguide.co.uk The reaction can often be performed neat or in an inert solvent.

Oxalyl Chloride ((COCl)₂): A milder and more selective reagent than thionyl chloride, often used for sensitive substrates. wikipedia.org It requires a catalytic amount of dimethylformamide (DMF) to proceed via a Vilsmeier intermediate. wikipedia.org

Phosphorus Chlorides (PCl₃ and PCl₅): These are also effective reagents for this transformation. wikipedia.orgorganicchemistrytutor.comchemguide.co.uk Phosphorus pentachloride (PCl₅) reacts to form the acyl chloride along with phosphorus oxychloride (POCl₃) and HCl. chemguide.co.uk Phosphorus trichloride (PCl₃) is also used, yielding phosphorous acid as a byproduct. chemguide.co.uk

Table 1: Common Reagents for Acyl Chloride Formation

| Reagent | Formula | Key Features | Byproducts |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Widely used, effective, gaseous byproducts | SO₂, HCl |

| Oxalyl Chloride | (COCl)₂ | Milder, more selective, requires DMF catalyst | CO, CO₂, HCl |

| Phosphorus Pentachloride | PCl₅ | Highly reactive | POCl₃, HCl |

| Phosphorus Trichloride | PCl₃ | Effective, less reactive than PCl₅ | H₃PO₃ |

Direct and Indirect Synthetic Routes

The synthesis of the key precursor, 3-Bromo-5-hydroxybenzoic acid, is the most challenging aspect of producing this compound. Direct routes are often low-yielding or produce significant isomeric impurities, making indirect routes more favorable.

Halogenation of Hydroxybenzoic Acid Derivatives

The direct bromination of hydroxybenzoic acid derivatives is governed by the powerful activating and ortho-, para-directing effect of the hydroxyl group.

Bromination of 3-Hydroxybenzoic Acid: Direct bromination of 3-hydroxybenzoic acid is expected to yield a mixture of products where bromine is added to the positions activated by the hydroxyl group (positions 2, 4, and 6). This makes the selective synthesis of the 5-bromo isomer via this route inefficient.

Bromination of p-Hydroxybenzoic Acid: Research has shown that the reaction of p-hydroxybenzoic acid with excess bromine leads to decarboxylation and the formation of 2,4,6-tribromophenol, highlighting the reactivity of the phenol ring and the potential for loss of the carboxyl group under harsh brominating conditions. doubtnut.com

Controlled Bromination: Achieving selective monobromination often requires mild conditions and careful control of stoichiometry. Using reagents like N-Bromosuccinimide (NBS) in polar aprotic solvents can sometimes offer better control over the reaction compared to elemental bromine. google.com A patent for a related compound, 2-bromo-5-methoxybenzoic acid, notes that direct bromination can lead to poor selectivity and multiple isomers. google.com

Functional Group Interconversions on Aromatic Precursors

Given the challenges of direct halogenation, multi-step synthetic sequences involving functional group interconversions are often the more practical approach for synthesizing 3-Bromo-5-hydroxybenzoic acid.

A plausible and effective indirect route involves the following steps:

Nitration of Benzoic Acid: Benzoic acid can be nitrated to form 3-nitrobenzoic acid, taking advantage of the meta-directing nature of the carboxylic acid group.

Bromination of 3-Nitrobenzoic Acid: The nitro group is also a meta-director. However, it is strongly deactivating, making the subsequent bromination require harsh conditions. A more common approach is to start with a different precursor.

Synthesis from 3-Aminobenzoic Acid: A more viable route begins with 3-aminobenzoic acid.

Protection of the amino group: The amino group is first protected, for example, as an acetanilide.

Bromination: The acetamido group is an ortho-, para-director, allowing for bromination at the position para to it (the 5-position relative to the carboxyl group).

Deprotection and Diazotization: The protecting group is removed to regenerate the amine. The resulting 3-amino-5-bromobenzoic acid is then treated with nitrous acid to form a diazonium salt.

Hydrolysis: The diazonium salt is hydrolyzed by heating in an aqueous solution to yield the desired 3-Bromo-5-hydroxybenzoic acid.

Another potential, though less common, route could involve starting with 3,5-dinitrobenzoic acid, selectively reducing one nitro group to an amine, converting the amine to a bromine via a Sandmeyer reaction, and then reducing the second nitro group and converting it to a hydroxyl group via diazotization. orgsyn.org

Table 2: Comparison of Synthetic Strategies for 3-Bromo-5-hydroxybenzoic acid

| Strategy | Starting Material | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Bromination | 3-Hydroxybenzoic Acid | Electrophilic Bromination | Potentially fewer steps | Poor regioselectivity, mixture of isomers |

| Functional Group Interconversion | 3-Aminobenzoic Acid | Protection, Bromination, Deprotection, Diazotization, Hydrolysis | High regioselectivity, well-established reactions | Multi-step, requires careful control of conditions |

| From Dinitro Compound | 3,5-Dinitrobenzoic Acid | Selective reduction, Sandmeyer reaction, Second reduction, Diazotization | Utilizes commercially available starting material | Long synthetic route, potential for side reactions |

Once the 3-Bromo-5-hydroxybenzoic acid precursor is obtained, its conversion to this compound can be achieved using the standard methods outlined in section 2.1.3, with thionyl chloride or oxalyl chloride being the most common and efficient choices.

Utilization of Thionyl Chloride or Oxalyl Chloride in Benzoyl Chloride Synthesis

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. For the preparation of this compound from 3-bromo-5-hydroxybenzoic acid, thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the reagents of choice due to their effectiveness and the volatile nature of their byproducts guidechem.com.

Thionyl Chloride: Thionyl chloride is a widely used reagent for synthesizing acyl chlorides from carboxylic acids under mild conditions, often resulting in high purity and yield guidechem.com. The reaction of a carboxylic acid with thionyl chloride produces the desired acyl chloride, along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, which are easily removed from the reaction mixture guidechem.com. A common procedure involves heating the carboxylic acid with an excess of thionyl chloride, sometimes in the presence of a catalyst orgsyn.org. In an analogous synthesis of 4-hydroxybenzoyl chloride, 4-hydroxybenzoic acid is reacted with thionyl chloride in a solvent system, such as benzene (B151609) with N,N-dimethylformamide (DMF) as a co-solvent, at temperatures between 30-65°C google.comgoogle.com. This method is advantageous as it can yield a high-purity product without requiring vacuum distillation google.comgoogle.com. However, a potential side reaction is the reaction of thionyl chloride with the hydroxyl group, which may necessitate protection of the -OH group or careful control of reaction conditions chemicalforums.com.

Oxalyl Chloride: Oxalyl chloride is another highly effective reagent for this transformation and is often preferred for its milder reaction conditions compared to thionyl chloride wikipedia.orgchemicalbook.com. The reaction with oxalyl chloride also produces gaseous byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—facilitating easy purification researchgate.net. The reaction is typically carried out in an inert solvent like dichloromethane (CH₂Cl₂) researchgate.net. A catalytic amount of N,N-dimethylformamide (DMF) is almost always added to facilitate the reaction researchgate.netorgsyn.org. The DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating agent wikipedia.org. This method is known for its high efficiency in converting various carboxylic acids, including aromatic ones, into their corresponding acyl chlorides orgsyn.org.

Optimization of Reaction Conditions and Process Efficiency

Optimizing the synthesis of this compound involves a multi-faceted approach focusing on catalyst selection, solvent and temperature effects, and purification methods to maximize yield and purity.

Catalyst Selection for Bromination and Acyl Chlorination Reactions

Bromination Catalysts: The precursor, 3-bromo-5-hydroxybenzoic acid, is synthesized by the bromination of 3-hydroxybenzoic acid. Selective bromination at the meta-position relative to the carboxyl group and ortho to the hydroxyl group requires careful catalyst selection. Palladium(II) catalysts have been shown to be effective for the meta-C–H bromination of benzoic acid derivatives, utilizing brominating agents like N-bromophthalimide (NBP) nih.gov. Another approach involves using elemental bromine in the presence of a metal catalyst, such as copper compounds or other Group IV–VIII transition metals, often with oxygen as an oxidant to improve bromine efficiency google.com. The kinetics and mechanism of brominating hydroxybenzoic acids can be complex, with factors like bromide ion concentration potentially enhancing the reaction rate researchgate.netresearchgate.net.

Acyl Chlorination Catalysts: For the conversion of the carboxylic acid to the acyl chloride, catalysts are crucial for increasing the reaction rate, especially when using less reactive chlorinating agents or under milder conditions google.com.

N,N-dimethylformamide (DMF): This is the most common catalyst used in conjunction with both thionyl chloride and oxalyl chloride google.comresearchgate.netgoogle.com. With oxalyl chloride, DMF forms an imidoyl chloride intermediate (Vilsmeier reagent), which is the true catalytic species that reacts with the carboxylic acid wikipedia.org. In reactions with thionyl chloride, DMF also acts as a catalyst, often used as a co-solvent to facilitate the reaction google.comgoogle.com.

Other Amine/Amide Catalysts: Other catalysts such as pyridine (B92270) and triethylamine (B128534) can be used to promote the reaction, particularly with phosgene-based chlorinating agents google.com. Imidazoles have also been identified as effective catalysts for the phosgenation of carboxylic acids google.com.

Solvent Effects and Temperature Control in Reaction Yield and Selectivity

The choice of solvent and the control of reaction temperature are critical parameters that significantly influence the yield and selectivity of the synthesis of this compound.

Solvent Effects: The solvent must be inert to the highly reactive chlorinating agents and the acyl chloride product.

For Thionyl Chloride Reactions: Aromatic hydrocarbons like benzene or chlorinated solvents are often employed google.comgoogle.com. In some cases, the reaction can be run neat, using an excess of thionyl chloride as both reagent and solvent orgsyn.org. Solvent-free conditions have also been reported for analogous reactions, which can simplify work-up and reduce waste google.comresearchgate.net.

For Oxalyl Chloride Reactions: Chlorinated solvents such as dichloromethane (CH₂Cl₂) are commonly used due to their inertness and ease of removal researchgate.net. Other solvents like hexane and dioxane have also been explored, though acetonitrile has shown to give good yields in similar transformations researchgate.net.

Temperature Control: Precise temperature management is essential to control the reaction rate and minimize side reactions.

The conversion of the carboxylic acid to the acyl chloride is an exothermic process. The temperature is often maintained between 30°C and 65°C in analogous syntheses using thionyl chloride to ensure a controlled reaction rate and prevent degradation google.comgoogle.com.

In some protocols, the reaction mixture is heated to reflux to ensure the completion of the reaction orgsyn.orgresearchgate.netgoogle.com.

Lower temperatures may be required during the initial addition of the chlorinating agent to manage the exotherm and are crucial during work-up to prevent hydrolysis of the acyl chloride product orgsyn.org. The presence of the unprotected hydroxyl group on the benzene ring makes temperature control even more critical to avoid unwanted reactions, such as the formation of sulfonate esters with thionyl chloride.

Purification Methodologies for Intermediates and the Final Compound

Purification of 3-Bromo-5-hydroxybenzoic Acid (Intermediate): The purity of the starting material is crucial for a successful synthesis. The primary method for purifying the precursor, 3-bromo-5-hydroxybenzoic acid, is recrystallization. A common solvent for this process is water, from which the acid can be crystallized to achieve high purity chemicalbook.com.

Purification of this compound (Final Compound): The final product is moisture-sensitive and reactive, which makes its purification challenging.

Removal of Excess Reagents: After the reaction is complete, the excess thionyl chloride or oxalyl chloride and the reaction solvent are typically removed by distillation or rotary evaporation under reduced pressure orgsyn.orggoogle.comorgsyn.org. This step must be performed carefully to avoid thermal decomposition of the product.

Extraction and Washing: The crude product can be dissolved in an inert organic solvent and washed to remove any remaining water-soluble impurities. For instance, in related Friedel-Crafts acylation procedures, the product is quenched in an ice-water mixture, and the organic layer is separated and dried orgsyn.org.

Distillation: While vacuum distillation is a common method for purifying liquid acyl chlorides, it may not be suitable for this compound due to its potentially high boiling point and thermal instability. However, a patent for the synthesis of 4-hydroxybenzoyl chloride describes a process that yields a high-purity product without the need for vacuum distillation, relying instead on liquid-liquid separation and concentration of the product layer google.comgoogle.com.

Crystallization: If the final product is a solid, recrystallization from a suitable non-protic solvent could be a viable purification method.

Chemical Reactivity and Transformative Potential of 3 Bromo 5 Hydroxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The acyl chloride functional group is the most reactive site on the molecule for nucleophilic attack. As a carboxylic acid derivative, it readily undergoes nucleophilic acyl substitution, where the chloride ion serves as an excellent leaving group. This class of reactions is fundamental to the compound's utility, allowing for the introduction of a wide variety of functional groups. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the chloride ion to yield the substituted product. libretexts.orgyoutube.com

Table 1: General Reactivity of Acyl Chlorides with Common Nucleophiles

| Nucleophile | Reagent Type | Product | Reaction Name |

|---|---|---|---|

| Amine (R-NH₂) | Primary or Secondary Amine | Amide | Aminolysis |

| Alcohol (R-OH) | Alcohol | Ester | Alcoholysis |

| Hydrazine (B178648) (H₂NNH₂) | Hydrazine/Hydrazide | Hydrazide | Hydrazinolysis |

| Organometallic | Grignard (R-MgX) or Organolithium (R-Li) | Tertiary Alcohol (after 2 eq.) | Grignard Reaction |

3-Bromo-5-hydroxybenzoyl chloride reacts readily with primary and secondary amines in a process known as aminolysis to produce the corresponding N-substituted 3-bromo-5-hydroxybenzamides. nanobioletters.com This reaction is typically rapid and often carried out at room temperature, sometimes in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. youtube.com The resulting benzamide (B126) derivatives are prevalent scaffolds in many biologically active compounds. nanobioletters.com For instance, the synthesis of various benzamides from the structurally similar 3-bromo-5-nitrobenzoic acid proceeds efficiently under solvent-free conditions using thionyl chloride. researchgate.net The reaction of this compound with an amine would follow this established pathway, yielding a stable amide bond.

In a reaction known as alcoholysis, this compound can be converted to benzoate (B1203000) esters by treatment with an alcohol. libretexts.org This transformation also proceeds through the nucleophilic acyl substitution mechanism, with the alcohol acting as the nucleophile. libretexts.orgyoutube.com The reaction is often facilitated by a base, such as pyridine, to act as a catalyst and to scavenge the HCl generated. The versatility of this reaction allows for the synthesis of a wide array of esters, from simple alkyl esters to more complex structures, by selecting the appropriate alcohol. For example, the reaction of benzoyl chloride with 2-propanol yields isopropyl benzoate, illustrating the general transformation that this compound would undergo. libretexts.org

Treatment of this compound with hydrazine (H₂N-NH₂) or its derivatives results in the formation of 3-bromo-5-hydroxybenzohydrazide. This reaction follows the standard nucleophilic acyl substitution pathway. Benzohydrazides are valuable synthetic intermediates themselves, known for their biological activities and their use in constructing heterocyclic systems. biointerfaceresearch.comsid.ir

Furthermore, these resulting benzohydrazides can be reacted with aldehydes or ketones to form hydrazones. This is analogous to the well-documented synthesis of Schiff bases and hydrazones from the condensation of various brominated benzaldehydes with hydrazides. nih.govresearchgate.netnih.gov For example, 3,5-dichloro-2-hydroxybenzaldehyde reacts with 3-bromobenzohydrazide in refluxing methanol (B129727) to form the corresponding hydrazone, demonstrating the utility of these building blocks in creating larger, conjugated systems. nih.gov

Table 2: Examples of Hydrazone Synthesis from Related Aromatic Aldehydes

| Aldehyde Reactant | Hydrazide Reactant | Product | Reference |

|---|---|---|---|

| 3-Bromo-5-chloro-2-hydroxybenzaldehyde | 3,4,5-trihydroxybenzoylhydrazide | N'-(3-Bromo-5-chloro-2-hydroxybenzylidene)-3,4,5-trihydroxybenzohydrazide | nih.gov |

| 3-Bromo-5-chloro-2-hydroxybenzaldehyde | 4-hydroxybenzohydrazide | N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-4-hydroxybenzohydrazide | researchgate.net |

| 3,5-Dichloro-2-hydroxybenzaldehyde | 3-bromobenzohydrazide | 3-Bromo-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide | nih.gov |

This compound can react with potent carbon-based nucleophiles such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). The reaction with Grignard reagents is particularly noteworthy. The first equivalent of the Grignard reagent adds to the carbonyl group, displacing the chloride to form a ketone intermediate. youtube.com This ketone is also susceptible to nucleophilic attack and rapidly reacts with a second equivalent of the Grignard reagent. youtube.comyoutube.com Subsequent acidic workup yields a tertiary alcohol where two identical R-groups from the Grignard reagent have been added to the original carbonyl carbon. youtube.com This provides a powerful method for creating sterically hindered tertiary alcohols.

Electrophilic and Nucleophilic Reactions on the Aromatic Ring

Beyond the reactivity of the acyl chloride, the bromine atom on the aromatic ring provides a handle for further functionalization, most notably through transition metal-catalyzed cross-coupling reactions.

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

One of the most prominent examples is the Heck reaction, which couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction would attach a vinyl group to the aromatic ring at the position of the bromine atom, forming a substituted styrene (B11656) derivative. The reaction tolerates a wide variety of functional groups, making it highly versatile. wikipedia.org

Another cornerstone of cross-coupling chemistry is the Suzuki-Miyaura reaction, which couples the aryl bromide with an organoboron compound, such as a boronic acid or boronate ester. nih.govorganic-chemistry.org This reaction is renowned for its mild conditions and functional group tolerance. Applying a Suzuki coupling to this compound would enable the introduction of a diverse range of aryl, heteroaryl, or alkyl groups, significantly increasing molecular complexity. nih.govdigitellinc.com

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Base |

|---|---|---|---|

| Heck-Mizoroki Reaction | Alkene | C(sp²)-C(sp²) | Pd(OAc)₂, PPh₃ / Et₃N, K₂CO₃ |

| Suzuki-Miyaura Reaction | Boronic Acid/Ester | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Pd(PPh₃)₄ / K₃PO₄, Na₂CO₃ |

Aromatic Substitution Reactions on the Benzene (B151609) Moiety

The benzene ring of this compound possesses a unique reactivity profile towards electrophilic aromatic substitution. This is dictated by the electronic effects of its three substituents: a bromo group, a hydroxyl group, and a benzoyl chloride group. The bromo and benzoyl chloride groups are electron-withdrawing and deactivating, making the ring less reactive than benzene itself. Conversely, the hydroxyl group is strongly activating. msu.edu

The directing influence of these groups determines the position of any incoming electrophile. The hydroxyl and bromo groups are ortho, para-directing, while the benzoyl chloride group is meta-directing. In this specific arrangement, the positions ortho to the hydroxyl group (C2 and C6) and para to it (C4) are the most activated sites. However, the C4 position is already occupied by the bromo group. Therefore, electrophilic attack is most likely to occur at the C2 or C6 positions.

Despite the deactivation by two of the substituents, electrophilic substitution reactions such as nitration and halogenation are feasible, though they may necessitate specific catalysts or conditions. For instance, nitration can be achieved using a mixture of nitric and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. The substitution would be directed to the positions activated by the hydroxyl group. Friedel-Crafts reactions, however, are generally not successful on aromatic rings that are substituted with strongly deactivating groups like a carbonyl group. libretexts.org

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle, enabling a wide array of chemical transformations for derivatization or the implementation of protecting group strategies.

The nucleophilic nature of the hydroxyl group allows for its conversion into ethers and esters through O-alkylation and O-acylation, respectively. These reactions are valuable for protecting the hydroxyl group to prevent unwanted side reactions during subsequent synthetic steps or for synthesizing new derivatives with altered physicochemical properties.

O-alkylation is commonly performed by reacting this compound with an alkyl halide (such as methyl iodide or benzyl (B1604629) bromide) in the presence of a weak base like potassium carbonate. The base deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide.

O-acylation involves the reaction of the phenolic hydroxyl with an acylating agent, for example, an acid chloride like acetyl chloride, typically in the presence of a non-nucleophilic base such as pyridine. This process yields an ester.

Table 1: Examples of O-Alkylation and O-Acylation Reactions

| Reaction Type | Reagent | Base | Product Name |

| O-Alkylation | Methyl Iodide | Potassium Carbonate | 3-Bromo-5-methoxybenzoyl chloride |

| O-Alkylation | Benzyl Bromide | Potassium Carbonate | 3-Bromo-5-(benzyloxy)benzoyl chloride |

| O-Acylation | Acetyl Chloride | Pyridine | 3-Bromo-5-(acetyloxy)benzoyl chloride |

| O-Acylation | Benzoyl Chloride | Pyridine | 3-Bromo-5-(benzoyloxy)benzoyl chloride |

The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-type structures. However, achieving selective oxidation of the hydroxyl group in this compound is challenging due to the presence of the sensitive benzoyl chloride functionality, which can also react with oxidizing agents.

The choice of the oxidizing agent is therefore critical to ensure selectivity. Mild and specific oxidizing agents would be required to target the phenolic hydroxyl without affecting the benzoyl chloride group or the aromatic ring. Reagents sometimes used for the oxidation of phenols to quinones include Fremy's salt (potassium nitrosodisulfonate) or certain metal-based catalysts in the presence of an oxidant like oxygen. The feasibility and outcome of such a reaction on this compound would depend heavily on carefully controlled reaction conditions to achieve the desired transformation selectively.

Derivatization Strategies and Applications As a Synthetic Building Block

Synthesis of Multifunctionalized Aromatic Compounds

The inherent reactivity of 3-Bromo-5-hydroxybenzoyl chloride is leveraged in the synthesis of a variety of multifunctionalized aromatic compounds, including biaryl systems, heterocyclic frameworks, and diaryl methanes.

The bromine atom on the aromatic ring of this compound serves as a handle for various cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. These reactions are fundamental to the synthesis of biaryl and polyaromatic systems, which are prevalent motifs in pharmaceuticals, natural products, and materials science. organic-chemistry.orgnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed to couple aryl halides with arylboronic acids. organic-chemistry.orgrsc.org In the context of this compound, the bromo substituent can be readily coupled with a variety of arylboronic acids to generate complex biaryl structures. The reaction conditions can be optimized to favor high yields, and the presence of other functional groups on both coupling partners is often well-tolerated. nih.govuzh.chresearchgate.netresearchgate.net For instance, the coupling of a bromo-substituted aromatic compound with an arylboronic acid in the presence of a palladium catalyst and a suitable base leads to the formation of a new carbon-carbon bond between the two aromatic rings.

The resulting biaryl compounds, still retaining the hydroxyl and acyl chloride (or a derivative thereof) functionalities, can be further elaborated. The hydroxyl group can be alkylated, acylated, or converted to a triflate for further cross-coupling reactions, while the acyl chloride can be reacted with various nucleophiles to introduce additional diversity. This sequential reactivity allows for the construction of highly functionalized and complex polyaromatic systems from a relatively simple starting material.

Transition-metal-free cross-coupling reactions have also been developed, offering an alternative to palladium-catalyzed methods. These reactions often utilize strong bases to promote the coupling of aryl halides with arenes. nih.gov

Table 1: Examples of Cross-Coupling Reactions for Biaryl Synthesis

| Catalyst System | Coupling Partners | Product Type | Reference |

|---|---|---|---|

| Palladium(II) acetate/NHC precursors | Aryl chlorides and bromides | Biaryls | organic-chemistry.org |

| Iron(III) fluoride/imidazolinium chloride | Aryl Grignard reagents and aryl chlorides | Unsymmetrical biaryls | rsc.org |

This table is interactive. Click on the headers to sort the data.

Benzofurans are a significant class of oxygen-containing heterocycles found in many natural products and biologically active compounds. researchgate.netnih.gov The structure of this compound provides a suitable scaffold for the synthesis of benzofuran (B130515) derivatives. The ortho-hydroxyaryl ketone or aldehyde moiety, which can be derived from the starting material, is a common precursor for benzofuran synthesis.

One common strategy involves the reaction of the hydroxyl group with a suitable reagent to introduce a two-carbon unit, which then undergoes cyclization to form the furan (B31954) ring. For example, a Williamson ether synthesis followed by an intramolecular cyclization can be employed.

Recent advancements in synthetic methodologies have provided various catalytic and non-catalytic routes to benzofurans. organic-chemistry.org These include cascade cyclization strategies and metal-catalyzed coupling/cyclization reactions. researchgate.netorganic-chemistry.org For instance, a copper-catalyzed coupling of terminal alkynes with o-hydroxybenzaldehydes can yield benzofurans. organic-chemistry.org While not a direct application of this compound, its derivative, 3-bromo-5-hydroxybenzaldehyde, can potentially be utilized in such synthetic routes. nih.gov

The synthesis of 3-acylbenzofurans has been achieved through the rearrangement of 2-hydroxychalcones. nih.gov This highlights the versatility of ortho-hydroxyaryl ketones as precursors to various benzofuran isomers. The functional handles on the benzofuran ring, derived from the starting material, allow for further diversification.

Diaryl methanes are structural motifs present in various compounds of interest. The synthesis of diaryl methanes can be achieved through several methods, including Friedel-Crafts alkylation and metal-catalyzed cross-coupling reactions. nih.gov

A common approach involves the reaction of a benzyl (B1604629) halide or a derivative with an arene in the presence of a Lewis acid catalyst. mdpi.com Alternatively, palladium-catalyzed cross-coupling of benzylic carbonates with arylboronic acids provides an efficient route to diaryl methanes. organic-chemistry.org

Starting from this compound, the acyl chloride can be reduced to the corresponding benzyl alcohol. This benzylic alcohol can then be used in a Friedel-Crafts reaction with another aromatic compound to form a diaryl methane. The bromine atom and the hydroxyl group on the original ring provide sites for further functionalization of the resulting diaryl methane.

Table 2: Methods for Diaryl Methane Synthesis

| Reaction Type | Reactants | Catalyst/Reagent | Product | Reference |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | Benzyl alcohol and arenes | Lewis Acid (e.g., AlCl₃) | Diaryl methane | nih.govmdpi.com |

| Suzuki-Miyaura Coupling | Benzyl halides and arylboronic acids | Palladium catalyst | Diaryl methane | organic-chemistry.org |

This table is interactive. Click on the headers to sort the data.

Role in the Preparation of Complex Molecular Architectures for Research

The unique trifunctional nature of this compound makes it a valuable precursor for the synthesis of complex molecules used in various research areas, including medicinal chemistry and materials science.

The hydroxyl and acyl chloride groups of this compound are ideal functionalities for the construction of organic ligands capable of coordinating to metal ions. The acyl chloride can be reacted with amines or alcohols to introduce chelating moieties, while the phenolic hydroxyl group can also participate in metal binding.

Siderophores are small, high-affinity iron-chelating compounds produced by microorganisms. nih.gov The development of synthetic siderophore analogs is an active area of research, with applications in iron overload therapy and as "Trojan horse" drug delivery systems to combat antibiotic-resistant bacteria. nih.gov The catechol-like functionality that can be derived from the 3-hydroxybenzoyl moiety of the starting material is a common feature in many siderophores. By incorporating this unit and further functionalizing the molecule, novel siderophore analogs can be synthesized. For example, coupling the acyl chloride with an appropriate linker and a recognition moiety can lead to the creation of bifunctional molecules.

In drug discovery, "privileged scaffolds" are molecular frameworks that are able to bind to multiple biological targets. Benzofurans and biaryls, which can be synthesized from this compound, are considered privileged scaffolds due to their prevalence in biologically active compounds. nih.gov

The ability to sequentially and selectively functionalize the three reactive sites of this compound makes it an excellent starting point for the generation of diversified compound libraries. Through combinatorial chemistry approaches, a wide range of derivatives can be synthesized by reacting the acyl chloride with a library of amines or alcohols, and the bromine atom with a library of boronic acids via cross-coupling reactions. The hydroxyl group can also be derivatized to further increase the diversity of the library. These libraries of compounds can then be screened for biological activity, accelerating the drug discovery process.

This compound is a highly valuable and versatile building block in modern organic synthesis. Its three distinct functional groups—bromo, hydroxyl, and acyl chloride—provide multiple handles for a wide array of chemical transformations. This allows for the efficient construction of complex and diverse molecular architectures, including multifunctionalized aromatic compounds like biaryls and benzofurans, as well as precursors for advanced materials and research compounds. The strategic application of this intermediate in derivatization strategies continues to facilitate advancements in various fields of chemical science.

Exploration of Molecular Diversity through Combinatorial Chemistry Approaches

This compound emerges as a highly valuable scaffold for combinatorial chemistry, a strategy employed to rapidly synthesize large, diverse libraries of chemical compounds. Its utility in this field is primarily due to its bifunctional nature, possessing two distinct reactive sites: a highly reactive acyl chloride group and a moderately reactive hydroxyl group. This dual reactivity allows for a stepwise and controlled introduction of molecular diversity, enabling the generation of a vast array of derivatives from a single, readily accessible starting material.

The acyl chloride functionality serves as the primary reactive handle for the initial diversification step. Acyl chlorides are well-known for their vigorous reactivity towards a wide range of nucleophiles. wikipedia.orgorganicchemistrytutor.com This reactivity can be harnessed to create a large library of amide or ester derivatives by reacting this compound with a collection of diverse amines or alcohols, respectively. organicchemistrytutor.com These reactions are typically high-yielding and can be performed in parallel formats, which are hallmarks of combinatorial synthesis.

For instance, a library of amides can be constructed by reacting this compound with a set of primary and secondary amines. The diversity of the resulting products is directly related to the diversity of the amine building blocks used. Similarly, a library of esters can be generated through its reaction with a variety of alcohols. organicchemistrytutor.com The Schotten-Baumann reaction conditions, which involve an aqueous base, are often employed for these transformations, providing a robust and scalable method for library production. wikipedia.org

The true power of this compound in combinatorial chemistry lies in the potential for a second dimension of diversification. After the initial acylation reaction, the hydroxyl group on the aromatic ring becomes available for further functionalization. This phenolic hydroxyl group can undergo a variety of reactions, such as etherification, to introduce a second point of diversity. For example, the newly formed amide or ester library can be further reacted with a set of alkyl halides or other electrophiles under basic conditions to yield a library of ether derivatives.

This two-dimensional approach to combinatorial library synthesis, starting from a single bifunctional scaffold, allows for the exponential growth of molecular diversity. nih.govcolab.ws If the initial acylation is performed with 'n' different amines and the subsequent etherification is carried out with 'm' different alkylating agents, a total of 'n x m' unique compounds can be synthesized.

The bromine atom on the aromatic ring presents a third, albeit less commonly exploited in high-throughput formats, avenue for diversification. Through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, the bromine atom can be replaced with a wide range of substituents, including aryl, heteroaryl, or alkyl groups. While these reactions may require more specialized conditions, they offer a powerful tool for generating significant structural diversity in a more focused and deliberate manner.

The strategic combination of these derivatization strategies allows for the systematic exploration of chemical space around the 3-bromo-5-hydroxybenzoyl core. The resulting compound libraries can then be screened for a variety of biological activities, aiding in the discovery of new drug candidates and chemical probes.

Table 1: Potential for Amide Library Synthesis from this compound

| Amine Building Block | Resulting Amide Structure |

| Aniline | 3-Bromo-5-hydroxy-N-phenylbenzamide |

| Benzylamine | N-Benzyl-3-bromo-5-hydroxybenzamide |

| Morpholine | (3-Bromo-5-hydroxyphenyl)(morpholino)methanone |

| Piperidine | (3-Bromo-5-hydroxyphenyl)(piperidin-1-yl)methanone |

Table 2: Potential for Ester Library Synthesis from this compound

| Alcohol Building Block | Resulting Ester Structure |

| Methanol (B129727) | Methyl 3-bromo-5-hydroxybenzoate |

| Ethanol | Ethyl 3-bromo-5-hydroxybenzoate |

| Isopropanol | Isopropyl 3-bromo-5-hydroxybenzoate |

| Phenol (B47542) | Phenyl 3-bromo-5-hydroxybenzoate |

Advanced Spectroscopic and Computational Characterization of 3 Bromo 5 Hydroxybenzoyl Chloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectral assignments for 3-Bromo-5-hydroxybenzoyl chloride, based on the analysis of similar bromophenol and benzoyl derivatives.

Comprehensive ¹H and ¹³C NMR Spectral Assignment for Structural Elucidation

The ¹H NMR spectrum of this compound is anticipated to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the bromine atom and the carbonyl chloride group, as well as the electron-donating effect of the hydroxyl group.

Predicted ¹H NMR Spectral Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 7.8 - 8.0 | d |

| H-4 | 7.4 - 7.6 | t |

| H-6 | 7.6 - 7.8 | d |

| -OH | 5.0 - 6.0 | br s |

This table is populated with predicted data based on analogous compounds.

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon is expected to appear significantly downfield, while the carbons attached to the bromine and hydroxyl groups will also exhibit characteristic shifts.

Predicted ¹³C NMR Spectral Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 168 - 172 |

| C-Br | 120 - 125 |

| C-OH | 155 - 158 |

| C-1 | 135 - 138 |

| C-2 | 125 - 128 |

| C-4 | 115 - 118 |

| C-6 | 128 - 131 |

This table is populated with predicted data based on analogous compounds.

For comparison, the experimental ¹H NMR data for 3-Bromo-5-chlorosalicylaldehyde shows signals at specific chemical shifts, which can be used to refine the predictions for the target molecule. nih.gov

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal correlations between adjacent protons. For instance, cross-peaks would be expected between H-2 and H-6, and between H-4 and its neighboring protons, confirming their positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of atoms. In the case of this compound, it could be used to confirm through-space interactions between the hydroxyl proton and the adjacent aromatic protons.

The application of these 2D NMR techniques is crucial for the complete and accurate structural elucidation of complex organic molecules. bldpharm.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C-Br, and C-Cl functional groups.

Predicted FT-IR Spectral Data for this compound:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | 3200 - 3600 | Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=O stretch (acyl chloride) | 1750 - 1790 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-O stretch | 1200 - 1300 | Medium |

| C-Br stretch | 500 - 600 | Medium |

| C-Cl stretch | 600 - 800 | Medium |

This table is populated with predicted data based on analogous compounds.

The FT-IR spectra of related compounds, such as p-bromobenzene sulfonyl chloride, have been analyzed and can serve as a reference for these assignments. thermofisher.com

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR. The C=O and C-Br stretching vibrations are expected to give rise to strong signals in the Raman spectrum. The aromatic ring vibrations will also produce a characteristic fingerprint.

Predicted Raman Spectral Data for this compound:

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C=O stretch | 1750 - 1790 | Strong |

| Aromatic ring breathing | ~1000 | Strong |

| C-Br stretch | 500 - 600 | Strong |

This table is populated with predicted data based on analogous compounds.

The Raman spectrum of 3-methoxybenzoyl chloride shows characteristic peaks that can be used to predict the spectrum of the target compound. chemicalbook.com

Mass Spectrometry (MS) and Chromatography-Mass Spectrometry (GC-MS/LC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For a compound like this compound, both GC-MS and LC-MS could be applicable, depending on its volatility and thermal stability.

The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Expected Fragmentation Pattern:

The primary fragmentation pathway for this compound in the mass spectrometer would likely involve the loss of the chlorine atom from the acyl chloride group to form a stable acylium ion. Further fragmentation of the aromatic ring could also occur.

LC-MS/MS Analysis:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that could be used for the analysis of this compound and its derivatives. doubtnut.comnist.gov The development of a robust LC-MS/MS method would involve optimizing the chromatographic separation and the mass spectrometric detection parameters, including the selection of appropriate precursor and product ions for multiple reaction monitoring (MRM).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical tool for the unambiguous confirmation of the elemental composition of newly synthesized compounds. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the determination of the precise molecular formula. For derivatives of this compound, this technique is essential to verify the successful incorporation of the benzoyl moiety into the target molecule.

For instance, the exact mass of the parent compound, 3-bromo-5-hydroxybenzaldehyde, has been calculated to be 199.94729 Da. nih.gov This value serves as a fundamental reference for the analysis of its derivatives. Any deviation from the expected mass in the HRMS data of a synthesized derivative would indicate either an incomplete reaction or the formation of an unintended side product.

Table 1: Computed Physical and Chemical Properties of this compound Precursors and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |

|---|---|---|---|

| 3-Bromo-5-hydroxybenzaldehyde | C₇H₅BrO₂ | 201.02 | 199.94729 nih.gov |

| 3-Bromo-5-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | 215.94221 nih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting fragment ions. This method is particularly useful for identifying side products in a reaction mixture and for confirming the structure of the desired compound. By subjecting a specific precursor ion to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, which can be interpreted to deduce the connectivity of atoms within the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms within a crystalline solid. This technique is indispensable for determining the precise molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound derivatives.

Single Crystal X-ray Diffraction of Synthesized Derivatives

Single crystal X-ray diffraction has been successfully employed to determine the structures of various hydrazone derivatives synthesized from precursors related to this compound. These studies reveal critical details about the molecular conformation and stereochemistry.

For example, the crystal structure of N′-(3-Bromo-5-chloro-2-hydroxybenzylidine)-2-hydroxybenzohydrazide, a related hydrazone, was determined to be monoclinic with space group P2₁/c. nih.gov Another study on 3-bromo-2-hydroxybenzaldehyde-2-pyridinecarboxylic acid hydrazone also showed a monoclinic crystal system with space group P121/c1. sci-hub.seresearchgate.net These analyses confirm the E configuration about the C=N double bond in the hydrazone linkage and provide precise measurements of the dihedral angles between the aromatic rings. nih.govsci-hub.seresearchgate.netresearchgate.net

Table 2: Crystallographic Data for Hydrazone Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

|---|---|---|---|---|---|---|---|

| N′-(3-Bromo-5-chloro-2-hydroxybenzylidine)-2-hydroxybenzohydrazide | Monoclinic | P2₁/c | 15.8387 | 6.9319 | 12.9951 | 106.461 | nih.gov |

Analysis of Intermolecular Interactions, Including Hydrogen Bonding and π-π Stacking

The packing of molecules in the crystal lattice is governed by a variety of intermolecular interactions. X-ray diffraction data allows for a detailed analysis of these forces, which are crucial for understanding the physical properties and supramolecular chemistry of the compounds.

In the crystal structures of hydrazone derivatives of bromo-hydroxy-substituted benzaldehydes, hydrogen bonding plays a significant role in stabilizing the crystal lattice. Intramolecular hydrogen bonds are commonly observed, such as O—H⋯N and N—H⋯O interactions, which contribute to the planarity of the molecules. nih.govresearchgate.net Intermolecular hydrogen bonds, including O—H⋯O and N—H⋯O, link adjacent molecules to form chains, sheets, or more complex three-dimensional networks. nih.govresearchgate.net

Furthermore, π-π stacking interactions between the aromatic rings are frequently observed in these structures. For instance, in N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide, molecules are linked into chains by C—H⋯O hydrogen bonds, and these chains are further connected through aromatic π–π stacking with centroid–centroid distances of 3.583 Å. researchgate.net The analysis of these non-covalent interactions is facilitated by tools such as Hirshfeld surface analysis, which helps to visualize and quantify the different types of intermolecular contacts. bohrium.comrsc.org

Advanced Electronic Spectroscopic Probes

Electronic spectroscopy provides valuable information about the electronic structure and transitions within a molecule.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a widely used technique for characterizing compounds containing chromophores, such as the aromatic ring and carbonyl group present in this compound and its derivatives. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelength and intensity of the absorption bands are characteristic of the molecule's electronic structure.

While specific UV-Vis data for this compound is not detailed in the provided search results, the technique is generally applied for the characterization of its derivatives, such as Schiff bases. researchgate.net The electronic transitions observed in these compounds are typically π → π* and n → π* transitions associated with the aromatic rings and the C=N and C=O groups. The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of different substituents on the aromatic rings.

Computational Chemistry and Molecular Modeling

Computational chemistry provides powerful tools for predicting and understanding the properties and reactivity of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A common approach involves the B3LYP functional combined with a basis set like 6-311++G(d,p) to optimize molecular geometry and predict vibrational frequencies. nih.govresearchgate.net For instance, in a study on 5-Bromo-2-Hydroxybenzaldehyde, a structurally related compound, DFT calculations were employed to determine the most stable conformation and to analyze its vibrational modes. nih.govresearchgate.net This type of analysis for this compound would involve calculating bond lengths, bond angles, and dihedral angles to find the minimum energy structure.

The optimized geometry is crucial for further computational studies, including the analysis of the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution on the molecule, identifying electrophilic and nucleophilic sites. nih.gov In the case of 5-Bromo-2-Hydroxybenzaldehyde, the MEP analysis revealed that the most negative region, susceptible to electrophilic attack, is located around the oxygen atom of the aldehydic group. nih.gov A similar analysis for this compound would likely indicate the carbonyl oxygen as a site of high electron density.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov

A smaller HOMO-LUMO gap suggests a molecule is more reactive and can be more easily excited. For 5-Bromo-2-Hydroxybenzaldehyde, the HOMO and LUMO energies were calculated to be -8.24 eV and -1.14 eV, respectively, resulting in an energy gap of 7.10 eV. nih.gov From these values, other important electronic properties such as ionization potential, electron affinity, electronegativity, and chemical hardness can be derived. nih.gov A similar FMO analysis for this compound would provide valuable insights into its reactivity and electronic behavior.

Table 1: Calculated Electronic Properties of 5-Bromo-2-Hydroxybenzaldehyde using B3LYP/6–311++G(d,p)

| Parameter | Value (eV) |

| EHOMO | -8.24 nih.gov |

| ELUMO | -1.14 nih.gov |

| Energy Gap (ΔE) | 7.10 nih.gov |

| Ionization Potential (I) | 8.24 nih.gov |

| Electron Affinity (A) | 1.14 nih.gov |

| Electronegativity (χ) | 4.69 nih.gov |

| Chemical Potential (μ) | -4.69 nih.gov |

| Chemical Hardness (η) | 3.55 |

Data sourced from a comprehensive study on 5-Bromo-2-Hydroxybenzaldehyde. nih.gov

There are currently no specific Quantitative Structure-Property Relationship (QSPR) studies available in the public domain for this compound. QSPR models are developed to predict the properties of chemicals from their molecular structures and would be a valuable area for future research to correlate the structural features of its derivatives with their physicochemical properties.

Detailed reaction mechanism studies involving transition state calculations for this compound have not been reported in the available scientific literature. Such studies would be beneficial for understanding the kinetics and thermodynamics of reactions involving this compound, for instance, in the synthesis of its derivatives.

Mechanistic Investigations and Reaction Pathway Elucidation for 3 Bromo 5 Hydroxybenzoyl Chloride Transformations

Kinetic Studies of Acyl Chloride Reactions

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them, forming the basis for elucidating reaction mechanisms. For acyl chlorides, these studies typically involve monitoring the disappearance of the reactant or the appearance of a product over time under various conditions.

The rate of these reactions is highly sensitive to the nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease the electrophilicity and slow down the reaction.

In the case of 3-bromo-5-hydroxybenzoyl chloride, the bromo group at the meta position acts as an electron-withdrawing group through its inductive effect, which would be expected to increase the reaction rate. The hydroxy group, also at a meta position, is primarily inductively electron-withdrawing, which would further enhance the reactivity of the acyl chloride.

Kinetic data for the alcoholysis of various substituted benzoyl chlorides with n-propanol at 25°C illustrate the influence of different substituents on the pseudo-first-order rate constants. uni.edu Although data for this compound is not available, the data for related compounds in the following table provides a clear illustration of these electronic effects.

| Substituent (X) in X-C₆H₄COCl | Pseudo-First-Order Rate Constant (k, min⁻¹) |

|---|---|

| H (Benzoyl chloride) | 0.0321 |

| m-Methoxy | 0.0340 |

| p-Bromo | 0.0590 |

| p-Iodo | 0.0617 |

| m-Iodo | 0.1044 |

As shown in the table, the presence of electron-withdrawing halogens (bromo and iodo) increases the rate constant compared to the unsubstituted benzoyl chloride. Based on these trends, this compound is expected to exhibit a higher rate constant for nucleophilic substitution reactions than benzoyl chloride itself.

To gain deeper insight into the reaction mechanism, kinetic studies are often performed at various temperatures. This allows for the determination of the activation energy (Ea) from the Arrhenius equation, as well as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) from the Eyring equation. These thermodynamic parameters provide valuable information about the energy barrier of the reaction and the degree of order in the transition state.

A higher activation energy corresponds to a slower reaction rate. The enthalpy of activation is related to the energy required to break and form bonds in reaching the transition state, while the entropy of activation reflects the change in randomness or disorder when the reactants form the transition state. A negative ΔS‡ value, commonly observed in bimolecular reactions, suggests a more ordered transition state compared to the reactants, which is consistent with two molecules coming together to react.

While specific data for this compound is not available in the literature, the following table presents the activation parameters for the hydrolysis of a series of para-substituted benzenesulfonyl chlorides, which serve as a useful analogy for understanding the types of values and trends that might be observed for substituted benzoyl chlorides. cdnsciencepub.com

| Substituent (X) | ΔH‡ (kcal/mol) | -ΔS‡ (cal/mol·K) |

|---|---|---|

| Methoxy | 17.0 | 10.3 |

| Methyl | 17.4 | 9.1 |

| Hydrogen | 17.5 | 9.4 |

| Bromo | 17.9 | 9.2 |

| Nitro | 18.4 | 7.7 |

For this compound, the electron-withdrawing nature of the substituents would be expected to stabilize the transition state of nucleophilic attack, potentially leading to a lower enthalpy of activation (ΔH‡) compared to unsubstituted benzoyl chloride. The entropy of activation (ΔS‡) would be expected to be negative and of a similar magnitude to other bimolecular acyl chloride reactions.

The rate of hydrolysis of acyl chlorides is significantly influenced by the pH of the medium. The reaction can be catalyzed by both acid and base, but base catalysis is generally much more pronounced. In neutral or acidic solutions, water acts as the nucleophile. In basic solutions (e.g., pH > 10), the hydroxide (B78521) ion (OH⁻), a much stronger nucleophile than water, becomes the dominant reacting species, leading to a dramatic increase in the hydrolysis rate.

For this compound, the presence of the phenolic hydroxyl group adds another layer of complexity to its pH-dependent hydrolysis. At neutral or acidic pH, the hydroxyl group acts as a weakly electron-withdrawing group (inductively). However, at high pH, the phenolic proton can be abstracted to form a phenoxide ion. This phenoxide is a powerful electron-donating group through resonance, which would decrease the electrophilicity of the carbonyl carbon and thus slow down the rate of nucleophilic attack at that position. This effect would counteract the rate increase expected from the higher concentration of hydroxide ions.

Studies on the analogous compound, 4-hydroxybenzoyl chloride, show that its hydrolysis rate is accelerated under basic conditions. A similar behavior would be expected for this compound, although the precise pH profile would be influenced by the pKa of its phenolic hydroxyl group and the interplay between the electronic effects of the resulting phenoxide and the bromo substituent.

Characterization of Reaction Intermediates

The elucidation of a reaction mechanism is greatly aided by the direct observation or trapping of reaction intermediates. In nucleophilic acyl substitution reactions of benzoyl chlorides, two main types of intermediates are proposed: a tetrahedral intermediate and an acylium ion.

The generally accepted mechanism for most nucleophilic substitutions on acyl chlorides involves the formation of a transient tetrahedral intermediate . This intermediate is formed when the nucleophile attacks the electrophilic carbonyl carbon, causing the carbon atom to rehybridize from sp² to sp³. taylorandfrancis.com This intermediate is typically unstable and rapidly collapses by expelling the chloride leaving group to regenerate the carbonyl double bond and form the final product. The direct detection of these tetrahedral intermediates is challenging due to their short lifetimes. However, recent advances in analytical techniques, such as using laser desorption/ionization tandem mass spectrometry on reactions in microdroplets, have allowed for the successful detection and characterization of the protonated tetrahedral intermediate in the reaction of acetyl chloride with ethanol. rsc.orgrsc.org A similar tetrahedral intermediate would be expected in the reactions of this compound with nucleophiles.

Under certain conditions, particularly with strong Lewis acid catalysts and in non-nucleophilic solvents, the reaction can proceed through an acylium ion . The acylium ion is formed by the departure of the chloride ion prior to the attack of the nucleophile. This pathway is more common in reactions like the Friedel-Crafts acylation. nih.gov Kinetic studies of the Friedel-Crafts acylation between 4-tert-butylbenzoyl chloride and mesitylene, promoted by AlCl₃, have provided evidence for the acylium ion as the true reactive species, even though it exists at a very low concentration under the reaction conditions. nih.govscilit.com For this compound, the formation of an acylium ion would be less favorable than for benzoyl chlorides with electron-donating groups, but could still be a viable pathway under strongly acidic or Lewis acidic conditions.

Computational Approaches to Reaction Mechanism Elucidation (e.g., semi-empirical molecular orbital theory)

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, providing insights that are often difficult to obtain experimentally. Methods range from highly accurate ab initio calculations to more computationally efficient semi-empirical and density functional theory (DFT) methods. scispace.comresearchgate.net

Semi-empirical molecular orbital theory , such as the Extended Hückel method or methods like AM1 and PM3, simplifies the complex equations of quantum mechanics by using parameters derived from experimental data. libretexts.orgwikipedia.org These methods allow for the rapid calculation of molecular structures, energies, and properties for large molecules. They can be used to map out a potential energy surface for a reaction, calculating the energies of reactants, products, intermediates, and transition states. By comparing the energies of different possible pathways, the most likely reaction mechanism can be identified. wikipedia.orgbohrium.com

More recently, Density Functional Theory (DFT) has become the workhorse for studying reaction mechanisms. DFT methods offer a good balance between accuracy and computational cost. For instance, a DFT study on the Friedel-Crafts benzoylation of various aromatic compounds correctly predicted the relative reactivity and regioselectivity of the reactions by calculating local nucleophilicity indices known as Parr functions. researchgate.net

For this compound, computational methods could be employed to:

Calculate the partial charges on the carbonyl carbon to predict its electrophilicity.

Model the structures and energies of the tetrahedral intermediate and the acylium ion.

Calculate the energy barriers (activation energies) for different reaction pathways and with different nucleophiles.

Predict the regioselectivity of reactions with polyfunctional nucleophiles.

Stereochemical Control and Regioselectivity in Derivatization

When a molecule like this compound, which possesses multiple reactive sites (the acyl chloride and the phenolic hydroxyl), reacts with a complex nucleophile, issues of regioselectivity and stereoselectivity arise.

Regioselectivity refers to the preference for reaction at one position over another. In the case of this compound itself, the primary reaction site for nucleophiles is the highly electrophilic acyl chloride group. However, if this molecule is used to acylate a substrate with multiple nucleophilic sites, such as a polyol or an aminoalcohol, the acyl chloride will react preferentially with the most nucleophilic and sterically accessible site on the substrate. For example, studies on the regioselective benzoylation of glycosides, which contain multiple hydroxyl groups of varying reactivity, have shown that specific products can be obtained by carefully controlling the reaction conditions. researchgate.netnih.gov The outcome is determined by a combination of steric hindrance and the inherent nucleophilicity of the different hydroxyl groups. nih.gov

Stereochemical control becomes important when the acyl chloride reacts with a chiral nucleophile, or if a chiral catalyst is used. The reaction of this compound with a chiral alcohol or amine would result in the formation of diastereomeric esters or amides. The ratio of these diastereomers is determined by the difference in the activation energies of the competing reaction pathways leading to their formation. The stereochemical outcome is dictated by the steric and electronic interactions in the respective diastereomeric transition states. While the acyl chloride group itself is achiral, its reaction with a chiral molecule proceeds through a chiral transition state, allowing for stereochemical discrimination.

Future Research Directions and Unexplored Frontiers in 3 Bromo 5 Hydroxybenzoyl Chloride Chemistry

Development of Highly Efficient and Sustainable Synthetic Protocols

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which advocate for the reduction of hazardous substances and the maximization of atom economy. The synthesis of 3-Bromo-5-hydroxybenzoyl chloride and its derivatives is an area ripe for the application of these principles.